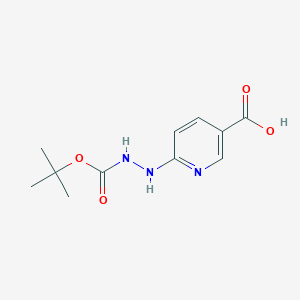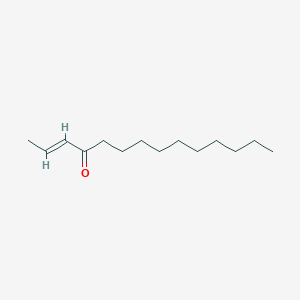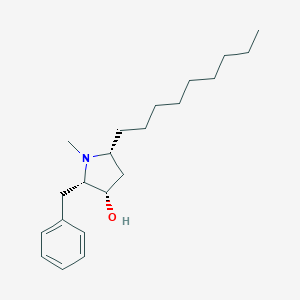
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol, also known as BNMP, is a chemical compound with potential applications in scientific research. BNMP is a chiral molecule that has been synthesized using various methods, including asymmetric synthesis and resolution.
Mecanismo De Acción
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to the receptor, chloride ions enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization.
Biochemical and Physiological Effects:
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to the modulation of GABA-A receptor activity. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have sedative effects, which may be related to its ability to enhance GABA-A receptor activity. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments. It is a chiral molecule that can be synthesized using various methods, allowing for the production of both enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have specific effects on GABA-A receptors, making it a useful tool for studying the role of these receptors in neuronal excitability. However, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in experiments. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods for (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. Another area of interest is the investigation of the safety and efficacy of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol in humans. Additionally, further research is needed to fully understand the mechanism of action of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol on GABA-A receptors. Finally, the potential therapeutic applications of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol for the treatment of anxiety disorders and epilepsy should be explored further.
In conclusion, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol is a chiral molecule that has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors, leading to anxiolytic, anticonvulsant, and sedative effects. While (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments, it also has limitations, including low solubility and limited understanding of its safety and efficacy in humans. Future research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol should focus on developing more efficient synthesis methods, investigating its safety and efficacy in humans, and exploring its potential therapeutic applications.
Métodos De Síntesis
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol can be synthesized using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce chiral molecules. Resolution involves the separation of racemic mixtures of chiral molecules into their individual enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been synthesized using both of these methods, with varying degrees of success.
Aplicaciones Científicas De Investigación
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have anxiolytic and anticonvulsant effects in animal models. These findings suggest that (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol may have therapeutic potential for the treatment of anxiety disorders and epilepsy.
Propiedades
Número CAS |
125356-66-3 |
|---|---|
Nombre del producto |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
Fórmula molecular |
C21H35NO |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3/t19-,20+,21+/m1/s1 |
Clave InChI |
GBCXKHLKJHRTAB-HKBOAZHASA-N |
SMILES isomérico |
CCCCCCCCC[C@@H]1C[C@@H]([C@@H](N1C)CC2=CC=CC=C2)O |
SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
SMILES canónico |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
Sinónimos |
(+)-preussin L 657398 L-657,398 preussin preussin, (+)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



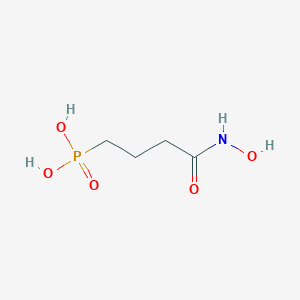
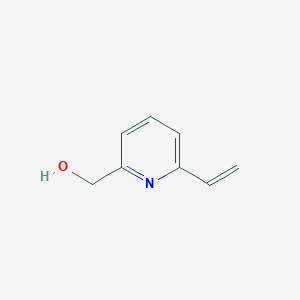
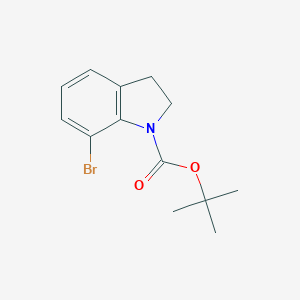

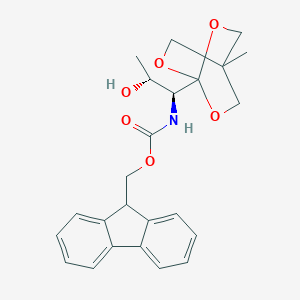
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)


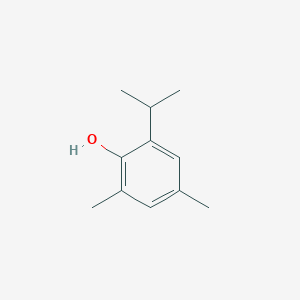
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
